
methyl 2-chloro-3-(prop-2-enoxycarbonylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 2-chloro-3-(prop-2-enoxycarbonylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloro group, a propenyloxycarbonyl group, and an amino group attached to the benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-3-(prop-2-enoxycarbonylamino)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-3-nitrobenzoic acid and 2-propen-1-ol.
Esterification: The 2-chloro-3-nitrobenzoic acid is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 2-chloro-3-nitrobenzoate.
Reduction: The nitro group in methyl 2-chloro-3-nitrobenzoate is reduced to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid, yielding methyl 2-chloro-3-aminobenzoate.
Carbamoylation: The amino group is then reacted with 2-propen-1-yl chloroformate in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 2-chloro-3-(prop-2-enoxycarbonylamino)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Hydrolysis: Products include the corresponding carboxylic acid and alcohol or amine.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Applications De Recherche Scientifique
methyl 2-chloro-3-(prop-2-enoxycarbonylamino)benzoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of methyl 2-chloro-3-(prop-2-enoxycarbonylamino)benzoate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-chloro-3-aminobenzoate: Lacks the propenyloxycarbonyl group.
Methyl 2-chloro-3-nitrobenzoate: Contains a nitro group instead of an amino group.
Methyl 2-chloro-3-{[(2-methylpropen-1-yloxy)carbonyl]amino}benzoate: Similar structure with a methyl group on the propenyl moiety.
Propriétés
Formule moléculaire |
C12H12ClNO4 |
|---|---|
Poids moléculaire |
269.68 g/mol |
Nom IUPAC |
methyl 2-chloro-3-(prop-2-enoxycarbonylamino)benzoate |
InChI |
InChI=1S/C12H12ClNO4/c1-3-7-18-12(16)14-9-6-4-5-8(10(9)13)11(15)17-2/h3-6H,1,7H2,2H3,(H,14,16) |
Clé InChI |
HVPOAANRYVBCES-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=CC=C1)NC(=O)OCC=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


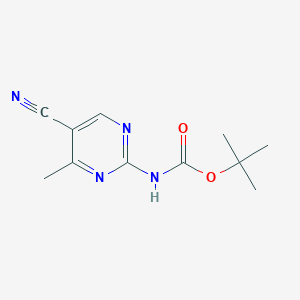
![Propan-2-yl 2-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B8561192.png)
![Benzo[c]cinnoline, 3,8-dimethyl-](/img/structure/B8561195.png)
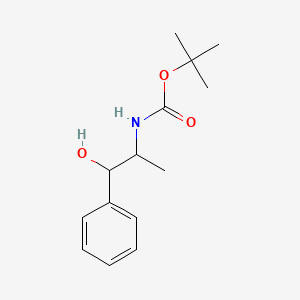
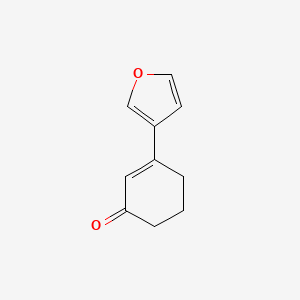
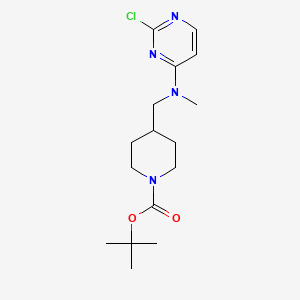
![methyl (2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B8561228.png)
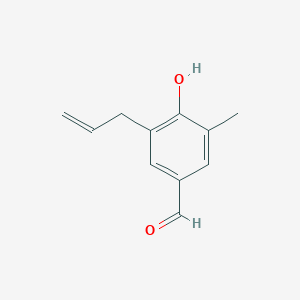



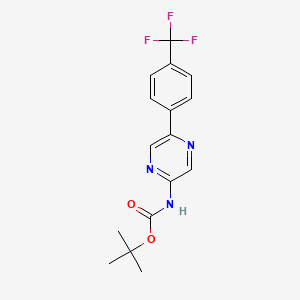
![[5-chloro-2-(methylamino)phenyl]-(2-chlorophenyl)methanol](/img/structure/B8561285.png)
![N-[2-(1-hexahydro-1H-azepinyl)-5-(trifluoromethyl)phenyl]isonicotinamide](/img/structure/B8561290.png)
